Butyl octyl phthalate

Descripción general

Descripción

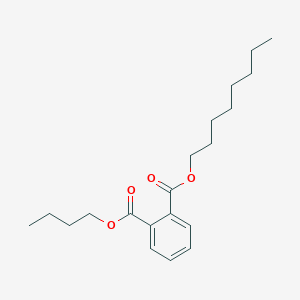

Butyl octyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates, including this compound, are widely used in various industrial applications due to their ability to enhance the properties of plastic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl octyl phthalate is synthesized through the esterification reaction of phthalic anhydride with butanol and octanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and occurs under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

Phthalic anhydride+Butanol+Octanol→Butyl octyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred in the presence of an acid catalyst. After the reaction is complete, the product is purified through distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control tests to ensure its purity and performance characteristics .

Análisis De Reacciones Químicas

Types of Reactions: Butyl octyl phthalate primarily undergoes hydrolysis and biodegradation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and the corresponding alcohols (butanol and octanol). Biodegradation involves the microbial breakdown of the compound into simpler substances.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound. Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Biodegradation: Microorganisms such as bacteria and fungi can degrade this compound under aerobic or anaerobic conditions.

Major Products Formed:

Hydrolysis: Phthalic acid, butanol, and octanol.

Biodegradation: Intermediate compounds such as mono-butyl phthalate and mono-octyl phthalate, which are further broken down into simpler organic molecules.

Aplicaciones Científicas De Investigación

Plasticizer in Polymers

BOP is extensively used as a plasticizer in:

- Polyvinyl Chloride (PVC) : Enhances flexibility and durability.

- Polyurethane Foams : Improves mechanical properties.

- Acrylic Resins : Increases elasticity and processability.

Table 1 summarizes the application areas of BOP in different polymeric materials:

| Material | Application | Percentage by Weight |

|---|---|---|

| PVC | Flooring, wall coverings | Up to 60% |

| Polyurethane | Furniture, automotive interiors | 20-30% |

| Acrylics | Adhesives, coatings | 10-15% |

Consumer Products

BOP is found in numerous consumer goods due to its favorable properties:

- Children’s Toys : Ensures safety and flexibility.

- Medical Devices : Used in IV bags and tubing for enhanced performance.

- Household Items : Present in shower curtains, upholstery, and flooring.

Environmental Impact and Safety Concerns

Despite its widespread use, BOP has raised environmental concerns. Studies indicate that phthalates can leach from products into the environment, leading to potential ecological disturbances. The following table outlines some key findings regarding BOP's environmental impact:

Biological Activities

Recent research has highlighted additional biological activities of BOP:

- Antimicrobial Properties : BOP exhibits antibacterial effects against various pathogens, making it potentially useful in medical applications .

- Insecticidal Activity : Studies have demonstrated that BOP can inhibit insect growth by affecting their acetylcholinesterase activity .

Case Study on PVC Applications

A study conducted by Giuliani et al. (2020) examined the effectiveness of BOP as a plasticizer in PVC flooring applications. The results indicated that flooring containing BOP showed improved durability and resistance to wear compared to alternatives lacking phthalates.

Medical Device Study

Research published in the Journal of Environmental Science highlighted the use of BOP in medical devices, demonstrating its compatibility with various sterilization processes while maintaining mechanical integrity over time .

Mecanismo De Acción

Butyl octyl phthalate exerts its effects primarily through its interaction with nuclear receptors, particularly estrogen receptors. It can bind to estrogen receptor α (ERα) and activate the receptor, leading to changes in gene expression. This interaction can disrupt normal hormonal signaling pathways, contributing to its endocrine-disrupting effects. Additionally, this compound can interfere with the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development .

Comparación Con Compuestos Similares

- Dioctyl phthalate (DOP)

- Di(2-ethylhexyl) phthalate (DEHP)

- Dibutyl phthalate (DBP)

- Butyl benzyl phthalate (BBP)

Comparison: Butyl octyl phthalate is unique in its specific combination of butyl and octyl groups, which imparts distinct physical and chemical properties compared to other phthalates. For example, dioctyl phthalate and di(2-ethylhexyl) phthalate are commonly used plasticizers with similar applications, but they differ in their molecular structure and the length of their alkyl chains. These differences can influence their performance characteristics, such as plasticizing efficiency, volatility, and compatibility with different polymer matrices .

Actividad Biológica

Butyl octyl phthalate (BOP), a member of the phthalate family, is primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and associated health risks. This article reviews the current understanding of BOP's biological activity, including its interactions with cellular mechanisms, toxicity profiles, and ecological impacts.

This compound has the chemical formula CHO and is classified as an ester. Its structure consists of a phthalate backbone with butyl and octyl groups attached, contributing to its plasticizing capabilities.

Endocrine Disruption

BOP has been identified as an endocrine disruptor, particularly through its interaction with estrogen receptors. A study demonstrated that BOP binds to estrogen receptor alpha (ERα) in MCF-7 breast cancer cells, promoting cancer cell proliferation and metastasis. The exposure resulted in the differential expression of several genes associated with tumorigenesis, including CYP1A1 and DDIT4 .

Cytotoxicity and Genotoxicity

Research indicates that BOP exhibits cytotoxic effects on various cell lines. In vitro studies have shown that BOP can induce oxidative stress leading to cell death. The compound's genotoxic potential was highlighted by its ability to cause DNA damage in human lymphocytes, further supporting its classification as a hazardous substance .

Acute and Chronic Toxicity

The acute toxicity of BOP is relatively low; however, chronic exposure can lead to significant health risks. Studies have reported liver toxicity as a primary concern, with effects observed in repeated dose studies on rats. Histological changes in liver tissues were noted at doses as low as 350 mg/kg body weight per day .

Table 1: Summary of Toxicological Findings for this compound

Ecological Impact

BOP's presence in the environment raises concerns regarding its impact on ecosystems. Phthalates are known to disrupt metabolic processes in plants and microorganisms. For instance, studies have shown that PAEs can inhibit seed germination in certain weed species, suggesting a detrimental effect on biodiversity .

Case Study 1: Breast Cancer Cell Proliferation

A significant study focused on the effects of BOP on MCF-7 breast cancer cells revealed that exposure led to increased cell proliferation and altered gene expression profiles associated with cancer progression. This underscores the potential risks of BOP exposure for human health, particularly concerning hormone-related cancers .

Case Study 2: Ecotoxicological Assessment

In another investigation, the effects of phthalates on aquatic organisms were examined. The study found that exposure to low concentrations of BOP adversely affected fish embryos' antioxidant systems, leading to immunotoxicity and neurotoxicity . This highlights the broader ecological implications of phthalate contamination.

Propiedades

IUPAC Name |

1-O-butyl 2-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-8-9-12-16-24-20(22)18-14-11-10-13-17(18)19(21)23-15-6-4-2/h10-11,13-14H,3-9,12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURWRBWZIMXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052578 | |

| Record name | Butyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-78-6 | |

| Record name | Butyl octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl octyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52J9Q533Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.